Molecular Weight & Physicochemical Property Differentiation
3‑Chloro‑2‑fluoro‑6‑hydrazinopyridine possesses a molecular weight of 161.56 g/mol and a predicted XLogP3 of 1.5, distinguishing it from simpler hydrazinopyridines . This data was obtained from vendor‑provided analytical specifications and calculated properties.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW 161.56 g/mol; XLogP3 1.5 |
| Comparator Or Baseline | 2‑Fluoro‑6‑hydrazinopyridine: MW 127.12 g/mol; LogP 1.28 |
| Quantified Difference | MW increase of 34.44 g/mol (+27%); XLogP3 difference of +0.22 log units (predicted) |
| Conditions | Calculated/vendor‑reported properties for neat compounds |
Why This Matters
The higher molecular weight and increased lipophilicity can significantly impact passive membrane permeability, protein binding, and metabolic stability of derived compounds, making it a distinct starting point for drug discovery programs requiring specific property profiles.
